molecular formula C13H24N2O4S2 B13857619 (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-yl)carbamidopropylmethane

(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-yl)carbamidopropylmethane

Cat. No.: B13857619
M. Wt: 336.5 g/mol
InChI Key: WGJRMPCMLSLXBZ-UHFFFAOYSA-N
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Description

(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-yl)carbamidopropylmethaneMethanethiosulfonate is a highly reactive thiol-specific spin-label. It is used as a specific conformational probe of thiol site structure due to its minimal rotational freedom and distance from the covalent disulfide linkage to the macromolecule under study .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-yl)carbamidopropylmethaneMethanethiosulfonate involves several steps. The starting material, 2,2,5,5-tetramethylpyrroline, undergoes a series of reactions including oxidation, carbamidation, and methanethiosulfonation to yield the final product. The reaction conditions typically involve the use of specific reagents and solvents to facilitate each step .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring purity, and implementing safety measures for handling reactive intermediates and final products .

Chemical Reactions Analysis

Types of Reactions

(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-yl)carbamidopropylmethaneMethanethiosulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state products .

Scientific Research Applications

(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-yl)carbamidopropylmethaneMethanethiosulfonate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects through its highly reactive thiol-specific spin-label. It targets thiol groups in proteins and other macromolecules, forming covalent bonds. This allows researchers to study the conformational changes and interactions of these macromolecules under various conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-yl)carbamidopropylmethaneMethanethiosulfonate is unique due to its specific reactivity towards thiol groups and its minimal rotational freedom, making it an excellent conformational probe .

Properties

Molecular Formula

C13H24N2O4S2

Molecular Weight

336.5 g/mol

IUPAC Name

1-hydroxy-2,2,5,5-tetramethyl-N-(3-methylsulfonylsulfanylpropyl)pyrrole-3-carboxamide

InChI

InChI=1S/C13H24N2O4S2/c1-12(2)9-10(13(3,4)15(12)17)11(16)14-7-6-8-20-21(5,18)19/h9,17H,6-8H2,1-5H3,(H,14,16)

InChI Key

WGJRMPCMLSLXBZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C(N1O)(C)C)C(=O)NCCCSS(=O)(=O)C)C

Origin of Product

United States

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